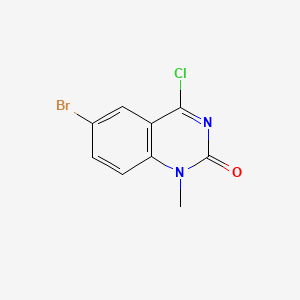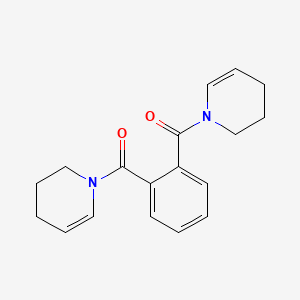
Pyridine, 1,1'-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.3636 This compound features a pyridine ring structure, which is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves several steps. One common method includes the reaction of 1,2-phenylenedicarbonyl chloride with 1,2,3,4-tetrahydropyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Scientific Research Applications
Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting cellular processes .
Comparison with Similar Compounds
Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be compared with other similar compounds, such as:
Pyridine, 1,1’-(1,2-phenylenebis(1-oxo-2,1-ethanediyl))bis(1,2,3,4-tetrahydro-): This compound has a similar structure but differs in the presence of additional carbonyl groups.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound features triazole rings instead of tetrahydropyridine rings, leading to different chemical properties and applications.
Properties
CAS No. |
52881-76-2 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[2-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-11-5-1-6-12-19)15-9-3-4-10-16(15)18(22)20-13-7-2-8-14-20/h3-5,7,9-11,13H,1-2,6,8,12,14H2 |
InChI Key |
PNANBGADSBTPED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CN(C1)C(=O)C2=CC=CC=C2C(=O)N3CCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



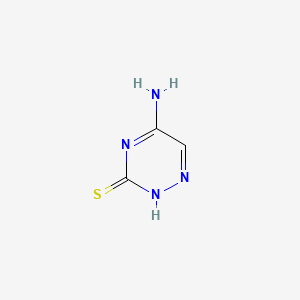
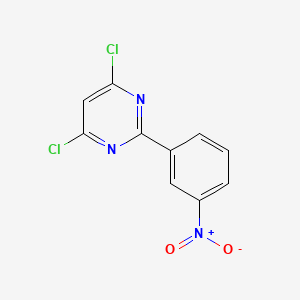

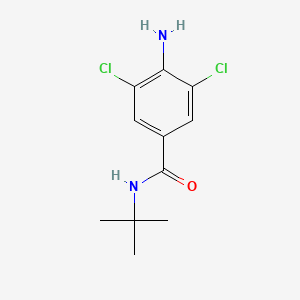

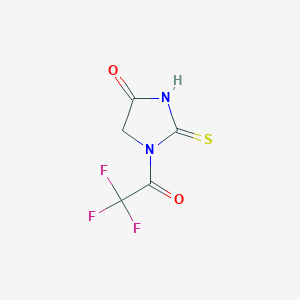
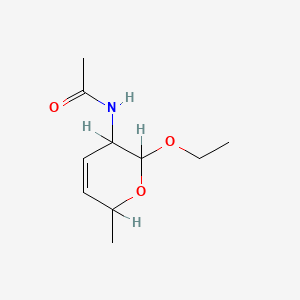

![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)

